molecular formula C20H17F2N3O2 B11196077 2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-fluorophenyl)acetamide

2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B11196077
M. Wt: 369.4 g/mol
InChI Key: FMOMYAOBNCFGPN-UHFFFAOYSA-N
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Description

2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE is a synthetic organic compound belonging to the class of pyrimidinylacetamides. This compound is characterized by the presence of a pyrimidine ring substituted with ethyl and fluorophenyl groups, and an acetamide moiety. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between an appropriate β-diketone and urea or thiourea under acidic or basic conditions.

    Substitution Reactions: The ethyl and fluorophenyl groups are introduced via substitution reactions using suitable alkylating and arylating agents.

    Acetamide Formation: The final step involves the acylation of the pyrimidine derivative with 4-fluorophenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction of the carbonyl group in the pyrimidine ring can yield corresponding alcohols.

    Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under anhydrous conditions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-FLUOROPHENYL)ACETAMIDE
  • **2-[4-ETHYL-2-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE
  • **2-[4-ETHYL-2-(3-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H17F2N3O2

Molecular Weight

369.4 g/mol

IUPAC Name

2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C20H17F2N3O2/c1-2-16-11-19(27)25(20(24-16)13-4-3-5-15(22)10-13)12-18(26)23-17-8-6-14(21)7-9-17/h3-11H,2,12H2,1H3,(H,23,26)

InChI Key

FMOMYAOBNCFGPN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N(C(=N1)C2=CC(=CC=C2)F)CC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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